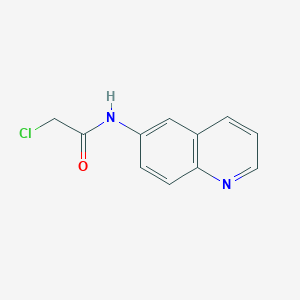

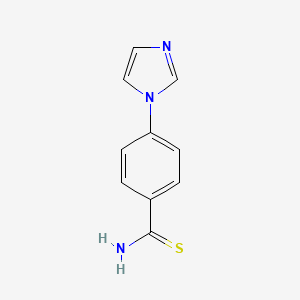

4-(1H-Imidazol-1-yl)benzenecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1H-Imidazol-1-yl)benzenecarbothioamide is a chemical compound with the CAS Number 423769-74-8 . It has a molecular weight of 203.27 . The IUPAC name for this compound is 4-(1H-imidazol-1-yl)benzenecarbothioamide .

Molecular Structure Analysis

The InChI code for 4-(1H-Imidazol-1-yl)benzenecarbothioamide is 1S/C10H9N3S/c11-10(14)8-1-3-9(4-2-8)13-6-5-12-7-13/h1-7H,(H2,11,14) . The linear formula for this compound is C10 H9 N3 S .Applications De Recherche Scientifique

Antibacterial Research

Application

“4-(1H-Imidazol-1-yl)benzenecarbothioamide” has been used in the field of antibacterial research . It has been synthesized and tested for its antibacterial properties, particularly against E. coli .

Method of Application

The specific methods of application or experimental procedures were not detailed in the source. However, it typically involves synthesizing the compound and then testing its effects on bacterial cultures.

Results

The compound showed significant activity against E. coli . Specific compounds in the series, such as 2a, 2h, and 2j, were highlighted for their effectiveness .

Antifungal Research

Application

This compound has also been used in antifungal research, specifically against Candida albicans .

Method of Application

Again, the specific methods of application or experimental procedures were not detailed in the source. However, it generally involves synthesizing the compound and testing its effects on fungal cultures.

Results

A particular derivative of the compound, 5h, showed a comparable anti-Candida albicans profile (MIC value = 0.0112 µmol/mL) with that of miconazole (MIC value = 0.0188 µmol/mL) and was about 145-fold more potent than fluconazole (MIC > 1.6325 µmol/mL) .

Antioxidant Research

Application

This compound has been used in antioxidant research . A derivative of the compound, 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole, was synthesized and evaluated for antioxidant activity .

Method of Application

The specific methods of application or experimental procedures were not detailed in the source. However, it generally involves synthesizing the compound and testing its antioxidant activity using various assays such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .

Results

The results of the antioxidant activity were not specified in the source .

Imidazolone Production

Application

“4-(1H-Imidazol-1-yl)benzenecarbothioamide” can be used in the production of di- and tri-substituted imidazolones .

Method of Application

The specific methods of application or experimental procedures were not detailed in the source. However, it generally involves using the compound in a reaction to produce imidazolones .

Results

The results of the imidazolone production were not specified in the source .

Food, Drug, Pesticide or Biocidal Product Use

Application

“4-(1H-Imidazol-1-yl)benzenecarbothioamide” can be used in the production of food, drug, pesticide or biocidal products .

Method of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results

The results of the application were not specified in the source .

Synthesis of New Drugs

Application

Imidazole, which is a part of “4-(1H-Imidazol-1-yl)benzenecarbothioamide”, is an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Method of Application

The specific methods of application or experimental procedures were not detailed in the source . However, it generally involves synthesizing the compound and testing its biological activities.

Safety And Hazards

4-(1H-Imidazol-1-yl)benzenecarbothioamide is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If swallowed, it is recommended to call a poison center or doctor/physician .

Propriétés

IUPAC Name |

4-imidazol-1-ylbenzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-10(14)8-1-3-9(4-2-8)13-6-5-12-7-13/h1-7H,(H2,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJXJNDFQWCYLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)N)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380120 |

Source

|

| Record name | 4-(1H-Imidazol-1-yl)benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Imidazol-1-yl)benzenecarbothioamide | |

CAS RN |

423769-74-8 |

Source

|

| Record name | 4-(1H-Imidazol-1-yl)benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1305879.png)

![3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B1305891.png)

![6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305893.png)

![2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305901.png)